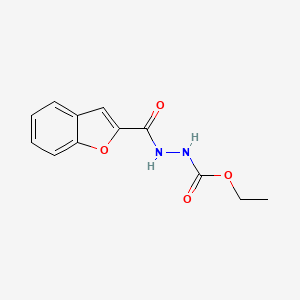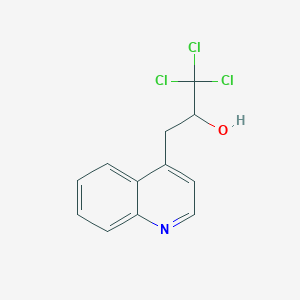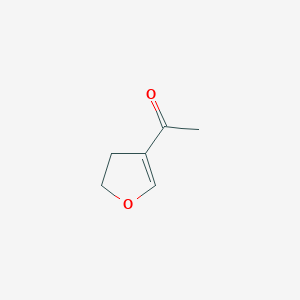
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline is a compound that belongs to the class of phosphine ligands. These ligands are widely used in coordination chemistry due to their ability to form stable complexes with various metals. The presence of both phosphine and imine functionalities in the molecule makes it a versatile ligand for various catalytic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 4-fluoroaniline. The reaction is usually carried out in a solvent such as dichloromethane under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline has several applications in scientific research:
Medicine: Research into its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.
作用机制
The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus and nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation .
相似化合物的比较
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- 2-(Diphenylphosphino)benzoic acid
- (S)-1-(2-(Diphenylphosphino)phenyl)ethylamine
Uniqueness
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline is unique due to the presence of the fluorine atom, which can influence the electronic properties of the molecule. This can lead to different reactivity and selectivity in catalytic applications compared to similar compounds without the fluorine substituent .
属性
CAS 编号 |
492442-96-3 |
|---|---|
分子式 |
C25H19FNP |
分子量 |
383.4 g/mol |
IUPAC 名称 |
1-(2-diphenylphosphanylphenyl)-N-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C25H19FNP/c26-21-15-17-22(18-16-21)27-19-20-9-7-8-14-25(20)28(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-19H |
InChI 键 |
IKUNJEKCAVXREA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)







